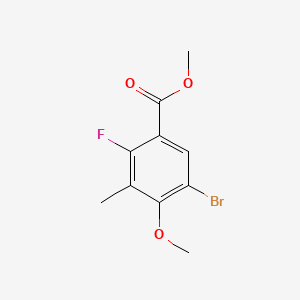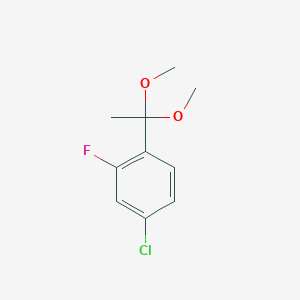
Suc-DL-Phe-DL-Leu-DL-Phe-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, commonly referred to as SUC-PHE-LEU-PHE-PNA, is a synthetic peptide substrate used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin and cathepsin G, due to its ability to release a chromogenic product upon enzymatic cleavage .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SUC-PHE-LEU-PHE-PNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of SUC-PHE-LEU-PHE-PNA follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity .
化学反応の分析
Types of Reactions
SUC-PHE-LEU-PHE-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Chymotrypsin, cathepsin G, and other serine proteases.
Buffers: Tris-HCl, HEPES, and phosphate-buffered saline (PBS) at pH 7.5-8.0.
Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) for dissolving the substrate.
Major Products
The major product formed from the enzymatic hydrolysis of SUC-PHE-LEU-PHE-PNA is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 410 nm .
科学的研究の応用
SUC-PHE-LEU-PHE-PNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity and specificity of proteolytic enzymes.
Medicine: In diagnostic assays to measure enzyme activity in biological samples, such as blood or tissue extracts.
Pharmacology: To screen for potential inhibitors of proteolytic enzymes, which could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of SUC-PHE-LEU-PHE-PNA involves its recognition and binding by proteolytic enzymes. The enzyme cleaves the peptide bond between the phenylalanine and p-nitroanilide moieties, releasing p-nitroaniline. This cleavage is facilitated by the enzyme’s active site, which contains catalytic residues that stabilize the transition state and lower the activation energy of the reaction .
類似化合物との比較
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another peptide substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide: Used to study different proteases with varying substrate specificities.
Uniqueness
SUC-PHE-LEU-PHE-PNA is unique due to its specific sequence, which makes it an ideal substrate for certain proteolytic enzymes. Its ability to release a chromogenic product upon cleavage allows for easy and accurate quantification of enzyme activity .
特性
IUPAC Name |
4-[[1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAXGKOHVNQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)













